4-Ethoxy-3-hydroxyphenylacetic Acid

説明

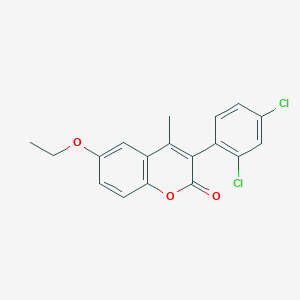

4-Ethoxy-3-hydroxyphenylacetic Acid, also known as 3-Ethoxy-4-hydroxyphenylacetic acid, is a chemical compound with the molecular formula C10H12O4 . Its molecular weight is 196.1999 . It is also known by other names such as Benzenacetic acid, 3-ethoxy-4-hydroxy-, and Benzeneacetic acid, 3-ethoxy-4-hydroxy- .

Molecular Structure Analysis

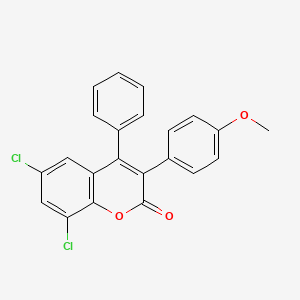

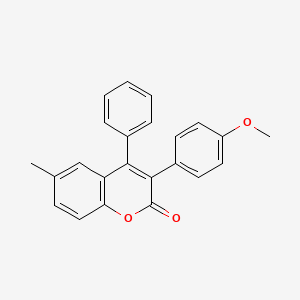

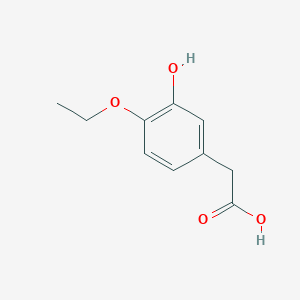

The molecular structure of 4-Ethoxy-3-hydroxyphenylacetic Acid consists of an ethoxy group (-OCH2CH3) and a hydroxy group (-OH) attached to a benzene ring, along with an acetic acid group (-CH2COOH) attached to the same ring . The exact positions of these groups on the benzene ring can be determined from the name of the compound: the ethoxy group is attached at the 3rd position, the hydroxy group at the 4th position, and the acetic acid group is attached to the benzene ring directly .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Ethoxy-3-hydroxyphenylacetic Acid include a molecular weight of 196.1999 . Other properties such as melting point, boiling point, and solubility might be found in specialized chemical databases or literature.科学的研究の応用

Synthesis and Pharmaceutical Applications

4-Ethoxy-3-hydroxyphenylacetic Acid and its derivatives are significant in pharmaceutical synthesis. For instance, a key intermediate in the manufacturing of the antidiabetic drug repaglinide is synthesized from 3-hydroxyphenylacetic acid, involving a process of esterification, formylation, oxidation, etherification, and selective hydrolysis (Zhang et al., 2016). Similarly, the synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, a related compound, from 4-methylsalicylic acid through esterification and etherification processes, demonstrates the compound's role in the synthesis of valuable pharmaceutical intermediates (Mi, 2006).

Microbial Degradation and Enzymatic Properties

4-Ethoxy-3-hydroxyphenylacetic Acid is also relevant in the context of microbial degradation pathways. The enzyme 4-hydroxyphenylacetic acid 3-hydroxylase from Pseudomonas putida is a key enzyme in the microbial degradation of phenylalanine, tyrosine, and various aromatic amines, indicating the compound's role in environmental and biochemical processes (Raju, Kamath, & Vaidyanathan, 1988).

Biosynthesis in Plants

In the field of plant biology, 4-Ethoxy-3-hydroxyphenylacetic Acid is significant in the study of plant biosynthesis pathways. Research on higher plants like the genus Astilbe reveals the biosynthesis of hydroxyphenylacetic acids, where 4-Ethoxy-3-hydroxyphenylacetic Acid could be a key intermediate or end product. These pathways involve the shikimic acid pathway and subsequent transformations, highlighting the compound's importance in plant biochemistry (Kindl, 1969).

Analytical Chemistry Applications

In analytical chemistry, 4-Ethoxy-3-hydroxyphenylacetic Acid is used as a marker in various assays. For instance, its determination in human lumbar cerebrospinal fluid is crucial for understanding monoamine metabolites, which has applications in medical diagnostics and neuroscience research (Krstulović et al., 1982).

Environmental Chemistry

The degradation of 4-hydroxyphenylacetic acid, a structurally related compound, in environmental samples like olive oil mill wastewater has been studied. Processes like anodic oxidation with electrogenerated H2O2 and electro-Fenton methods are used to understand the degradation pathways, which are vital for environmental management and pollution control (Flores et al., 2017).

特性

IUPAC Name |

2-(4-ethoxy-3-hydroxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-2-14-9-4-3-7(5-8(9)11)6-10(12)13/h3-5,11H,2,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJNAVBOVXYTOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-3-hydroxyphenylacetic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。